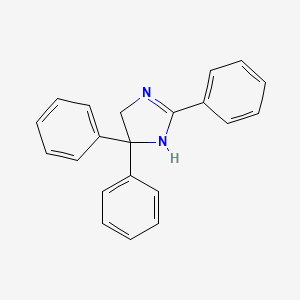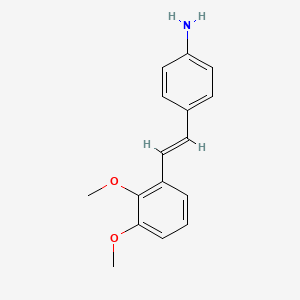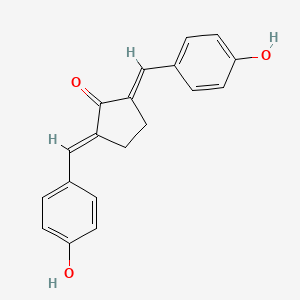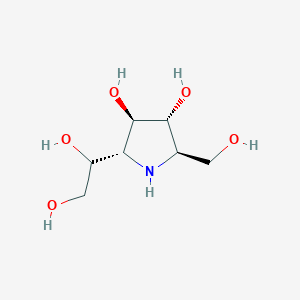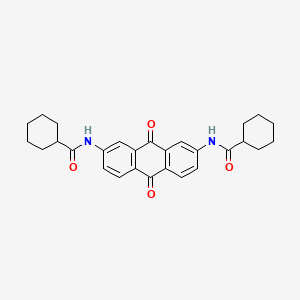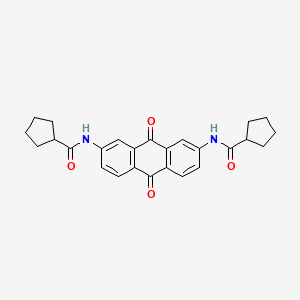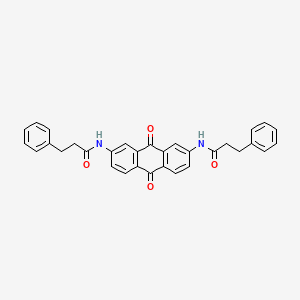
2,7-Bis(phenylpropionamido)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,7-Bis(phenylpropionamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone. The process includes the following steps :
Starting Material: 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to introduce the phenylpropionamido groups.
Reaction Conditions: The reaction is carried out in the presence of a suitable acetylating agent, such as acetic anhydride, under controlled temperature and pH conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
2,7-Bis(phenylpropionamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The phenylpropionamido groups can undergo substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,7-Bis(phenylpropionamido)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its interactions with biological macromolecules, such as DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,7-Bis(phenylpropionamido)anthraquinone involves its interaction with cellular proteins and DNA. It is known to inhibit telomerase activity, which is crucial for the replication of chromosome termini in cancer cells. By inhibiting telomerase, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer effects .
類似化合物との比較
2,7-Bis(phenylpropionamido)anthraquinone is unique compared to other anthraquinone derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as an anticancer agent.
Mitoxantrone: Another anthraquinone derivative used in cancer therapy.
These compounds share the anthraquinone core but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound in its mechanism of action and applications.
特性
分子式 |
C32H26N2O4 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
N-[9,10-dioxo-7-(3-phenylpropanoylamino)anthracen-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C32H26N2O4/c35-29(17-11-21-7-3-1-4-8-21)33-23-13-15-25-27(19-23)32(38)28-20-24(14-16-26(28)31(25)37)34-30(36)18-12-22-9-5-2-6-10-22/h1-10,13-16,19-20H,11-12,17-18H2,(H,33,35)(H,34,36) |
InChIキー |
SZRGPNHLVDLPHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



